molecular formula C8H9Cl2F2N B6275833 1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride CAS No. 2763749-66-0

1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B6275833
CAS No.: 2763749-66-0
M. Wt: 228.06 g/mol
InChI Key: GFCKHBRRYLRVES-UHFFFAOYSA-N
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Description

1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride is a chemical compound that features a chloro and difluoromethyl group attached to a phenyl ring, with a methanamine group forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride typically involves the introduction of the difluoromethyl group onto the aromatic ring, followed by the formation of the methanamine group. One common method includes the use of difluoromethylation reagents to introduce the CF2H group onto the aromatic ring. This can be achieved through metal-catalyzed reactions or radical chemistry . The chloro group is usually introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: 1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups on the aromatic ring.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in biochemical studies to investigate the effects of difluoromethyl and chloro groups on biological systems.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the chloro group may influence its reactivity and stability. The methanamine group allows for interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-[4-(trifluoromethyl)phenyl]methanamine hydrochloride
  • 1-[3-chloro-4-(difluoromethyl)phenyl]methanamine hydrochloride
  • 1-[3-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride

Comparison: 1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride is unique due to the specific positioning of the chloro and difluoromethyl groups on the aromatic ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs. The presence of the difluoromethyl group can enhance metabolic stability and binding affinity, making it a valuable compound for research and development.

Properties

CAS No.

2763749-66-0

Molecular Formula

C8H9Cl2F2N

Molecular Weight

228.06 g/mol

IUPAC Name

[3-chloro-2-(difluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H8ClF2N.ClH/c9-6-3-1-2-5(4-12)7(6)8(10)11;/h1-3,8H,4,12H2;1H

InChI Key

GFCKHBRRYLRVES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)F)CN.Cl

Purity

95

Origin of Product

United States

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